1-O-tert-butyl 5-O-ethyl 4-[6-[2-(2,6-dichloro-4-methylphenoxy)ethoxy]pyridin-3-yl]-3,6-dihydro-2H-pyridine-1,5-dicarboxylate
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Overview
Description
1-O-tert-butyl 5-O-ethyl 4-[6-[2-(2,6-dichloro-4-methylphenoxy)ethoxy]pyridin-3-yl]-3,6-dihydro-2H-pyridine-1,5-dicarboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a pyridine ring substituted with a dichloromethylphenoxy group and an ethoxy group, making it a unique structure for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-O-tert-butyl 5-O-ethyl 4-[6-[2-(2,6-dichloro-4-methylphenoxy)ethoxy]pyridin-3-yl]-3,6-dihydro-2H-pyridine-1,5-dicarboxylate involves multiple steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving suitable precursors.
Substitution Reactions: The dichloromethylphenoxy and ethoxy groups are introduced through nucleophilic substitution reactions.
Protection and Deprotection Steps: The tert-butyl and ethyl groups are often introduced as protecting groups during the synthesis and later deprotected under specific conditions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions
1-O-tert-butyl 5-O-ethyl 4-[6-[2-(2,6-dichloro-4-methylphenoxy)ethoxy]pyridin-3-yl]-3,6-dihydro-2H-pyridine-1,5-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce or replace functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Common solvents include dichloromethane, ethanol, and acetonitrile.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-O-tert-butyl 5-O-ethyl 4-[6-[2-(2,6-dichloro-4-methylphenoxy)ethoxy]pyridin-3-yl]-3,6-dihydro-2H-pyridine-1,5-dicarboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-O-tert-butyl 5-O-ethyl 4-[6-[2-(2,6-dichloro-4-methylphenoxy)ethoxy]pyridin-3-yl]-3,6-dihydro-2H-pyridine-1,5-dicarboxylate involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to desired effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-tert-butyl 4-ethyl 3-oxopiperidine-1,4-dicarboxylate
- tert-Butyl 4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]piperidine-1-carboxylate
Uniqueness
1-O-tert-butyl 5-O-ethyl 4-[6-[2-(2,6-dichloro-4-methylphenoxy)ethoxy]pyridin-3-yl]-3,6-dihydro-2H-pyridine-1,5-dicarboxylate stands out due to its unique combination of functional groups and structural features, which confer specific chemical and biological properties not found in similar compounds.
Properties
Molecular Formula |
C27H32Cl2N2O6 |
---|---|
Molecular Weight |
551.5 g/mol |
IUPAC Name |
1-O-tert-butyl 5-O-ethyl 4-[6-[2-(2,6-dichloro-4-methylphenoxy)ethoxy]pyridin-3-yl]-3,6-dihydro-2H-pyridine-1,5-dicarboxylate |
InChI |
InChI=1S/C27H32Cl2N2O6/c1-6-34-25(32)20-16-31(26(33)37-27(3,4)5)10-9-19(20)18-7-8-23(30-15-18)35-11-12-36-24-21(28)13-17(2)14-22(24)29/h7-8,13-15H,6,9-12,16H2,1-5H3 |
InChI Key |
APYNMCXTHFVXTD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(CCN(C1)C(=O)OC(C)(C)C)C2=CN=C(C=C2)OCCOC3=C(C=C(C=C3Cl)C)Cl |
Origin of Product |
United States |
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